molecular formula C25H23N5O2S B299587 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide

2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide

Cat. No. B299587
M. Wt: 457.5 g/mol
InChI Key: KQVSISRCDUQXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains benzotriazole, benzoxazole, and mesityl groups.

Mechanism of Action

The exact mechanism of action of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been proposed that the compound acts by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to scavenge free radicals and protect cells from oxidative damage. Additionally, it has been found to have fluorescent properties, which make it useful as a fluorescent probe in biological imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, it has been found to have fluorescent properties, which make it useful as a fluorescent probe in biological imaging.
One of the limitations of using 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Future Directions

There are several future directions for the research of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer treatment. Another potential direction is to explore its antioxidant properties and its potential use in protecting cells from oxidative damage. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide involves the reaction of 2-(mesitylsulfonyl)acetamide with 7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol in the presence of a base. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its antioxidant properties, as it has been found to scavenge free radicals and protect cells from oxidative damage. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H23N5O2S/c1-14-9-16(3)23(17(4)10-14)27-22(31)13-33-25-26-20-11-15(2)12-21(24(20)32-25)30-28-18-7-5-6-8-19(18)29-30/h5-12H,13H2,1-4H3,(H,27,31)

InChI Key

KQVSISRCDUQXHY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(O2)C(=CC(=C3)C)N4N=C5C=CC=CC5=N4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(O2)C(=CC(=C3)C)N4N=C5C=CC=CC5=N4)C

Origin of Product

United States

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